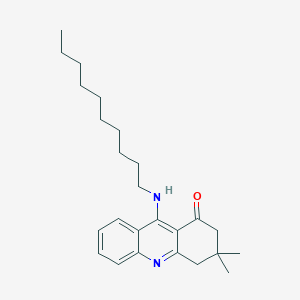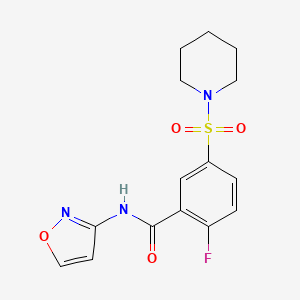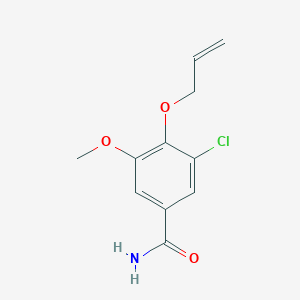![molecular formula C22H22ClFN4O B5086431 N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5086431.png)
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives and is commonly referred to as CEP-33779.
Mecanismo De Acción
The mechanism of action of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. It is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide inhibits the activity of NF-κB by blocking its nuclear translocation, thereby preventing the transcription of target genes.
Biochemical and Physiological Effects:
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by macrophages and other immune cells. Moreover, it has been shown to suppress the expression of adhesion molecules and chemokines, which play a key role in the recruitment of immune cells to sites of inflammation. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases and suppressing the expression of anti-apoptotic proteins. Furthermore, it has been shown to protect neurons from oxidative stress and neuroinflammation by upregulating the expression of antioxidant enzymes and anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the role of NF-κB in various physiological and pathological processes. However, there are also some limitations associated with the use of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results. Moreover, its efficacy and safety in vivo have not been fully established, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for the research on N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its role in the regulation of immune response and inflammation in various pathological conditions, such as sepsis and autoimmune diseases. Moreover, it may be of interest to investigate its potential synergistic effects with other drugs or therapies in the treatment of cancer and other diseases. Furthermore, the development of more potent and selective inhibitors of NF-κB may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide involves several steps. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with piperidine to form 1-(4-chlorobenzyl)-4-piperidinyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-chlorobenzamide. Finally, the 4-chloro group is replaced with a fluorine atom using a fluorinating agent to obtain N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, it has been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune response. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Additionally, it has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c23-18-6-4-16(5-7-18)15-27-12-9-20(10-13-27)28-21(8-11-25-28)26-22(29)17-2-1-3-19(24)14-17/h1-8,11,14,20H,9-10,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKYXVUCQTSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5086377.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5086394.png)
![4-(2-methoxy-4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5086396.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5086407.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)



![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5086433.png)
![4-amino-1-[2-(2,4-dichlorophenyl)-1-methyl-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5086438.png)
![N-(2-bromophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5086440.png)
![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)